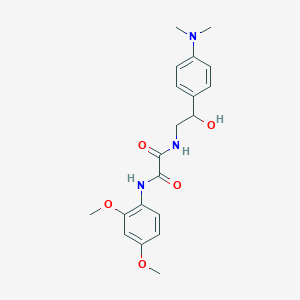

N1-(2,4-Dimethoxyphenyl)-N2-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.

BenchChem offers high-quality N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Kandidaten für Studien zur organischen Synthese. Forscher haben ihre Reaktivität in Mehrkomponentenreaktionen untersucht, wie z. B. der Biginelli-Reaktion, die typischerweise Dihydropyrimidinon-Derivate liefert. Diese Verbindung weicht jedoch von den üblichen Produkten der Biginelli-artigen Reaktionen ab, was ihr Potenzial als Nebenprodukt unterstreicht .

Organische Synthese und Pharmazeutische Chemie

Biologische Aktivität

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its complex structure includes functional groups that suggest promising interactions with biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C20H25N3O5

- Molecular Weight : 387.436 g/mol

- IUPAC Name : N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide

The biological activity of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in the regulation of gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, the compound may promote the acetylation of histones, leading to altered gene expression profiles that can suppress tumor growth and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this oxalamide derivative. In vitro experiments demonstrated that it effectively inhibits the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and caspase activity assays.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide resulted in a significant decrease in cell viability (up to 70% reduction at 50 µM concentration) after 48 hours of exposure.

- Colon Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor volume and weight compared to control groups, indicating its potential as a therapeutic agent against colorectal cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through its structure-activity relationship (SAR). The presence of the dimethoxyphenyl and dimethylamino groups enhances its lipophilicity, facilitating better cellular uptake and interaction with target proteins.

| Functional Group | Role in Activity |

|---|---|

| Dimethoxyphenyl | Enhances lipophilicity and receptor binding |

| Dimethylamino | Increases solubility and bioavailability |

| Hydroxyethyl | Contributes to hydrogen bonding with targets |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide exhibits favorable absorption characteristics. Its half-life and metabolic stability are currently under investigation to determine optimal dosing regimens for therapeutic applications.

Eigenschaften

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-23(2)14-7-5-13(6-8-14)17(24)12-21-19(25)20(26)22-16-10-9-15(27-3)11-18(16)28-4/h5-11,17,24H,12H2,1-4H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVPYYVKVBMORR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.